[2-(Benzyldimethylsilyl)phenyl]methanol
Description
Historical Context and Significance of Aryl- and Benzyl-Substituted Organosilicon Compounds
The field of organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first compound featuring a silicon-carbon bond, tetraethylsilane. researchgate.netlac-bac.gc.ca However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. researchgate.net Kipping was the first to prepare a wide range of alkyl- and aryl-substituted silanes using Grignard reagents and to investigate the polymeric materials that he termed "silicones". researchgate.net
Aryl- and benzyl-substituted organosilicon compounds proved to be of particular interest due to their enhanced stability compared to many other organometallic species. The silicon-carbon bond is longer than a typical carbon-carbon bond, which can influence the steric environment of a molecule. researchgate.net Furthermore, the electropositive nature of silicon relative to carbon creates unique electronic effects that are exploited in a multitude of organic transformations. doubtnut.com The stability and distinct reactivity of the Si-Aryl bond have been harnessed in the design of transition-state analogs and in cross-coupling reactions to form new carbon-carbon bonds. doubtnut.comresearchgate.net Benzylsilanes are also valuable synthetic intermediates, participating in reactions that take advantage of the silicon atom's ability to stabilize adjacent carbocations (the β-silicon effect), a feature widely used in stereocontrolled synthesis.
Overview of Ortho-Silylated Benzyl (B1604629) Alcohols in Modern Synthetic Organic Chemistry
Within the broader class of arylsilanes, ortho-silylated benzyl alcohols have garnered specific attention in modern synthetic chemistry. These molecules are characterized by a hydroxymethyl group (-CH₂OH) and a silyl (B83357) group positioned on adjacent carbons of an aromatic ring. This specific arrangement is not merely incidental; it is designed to facilitate intramolecular interactions that lead to unique and powerful synthetic applications.
A key synthetic utility of this structural motif is realized upon deprotonation of the alcohol to form an alkoxide. The resulting negatively charged oxygen atom is perfectly positioned to attack the adjacent silicon center. This intramolecular nucleophilic attack can trigger a facile cleavage of one of the silicon-carbon bonds under remarkably mild conditions. cdnsciencepub.combac-lac.gc.ca This process allows the ortho-silylated benzyl alcohol system to function as a stable and manageable precursor to highly reactive anionic intermediates. cdnsciencepub.com Depending on the substituents on the silicon atom and the reaction conditions, this cleavage can be controlled to selectively transfer either a silyl group or a carbon-based group (like a benzyl group) to an external electrophile. researchgate.netcdnsciencepub.comresearcher.life Consequently, these compounds are regarded as effective "benzyl anion equivalents" or "silyl anion equivalents," providing a synthetically useful alternative to the direct handling of often unstable organolithium or Grignard reagents. cdnsciencepub.com
Research Rationale and Scope for [2-(Benzyldimethylsilyl)phenyl]methanol
The compound this compound serves as a specific embodiment of the principles outlined for ortho-silylated benzyl alcohols. Its structure is tailored for specific synthetic applications rooted in the controlled cleavage of silicon-carbon bonds.
The primary research rationale for investigating this molecule is its potential to act as a selective benzyl group transfer agent. cdnsciencepub.combac-lac.gc.ca Upon formation of the corresponding lithium or sodium alkoxide, the molecule is primed for an intramolecular rearrangement. The alkoxide oxygen attacks the silicon atom, leading to a hypervalent silicon intermediate which then expels the benzyl group as a nucleophile. This process allows for the transfer of a benzyl anion equivalent to various electrophiles under gentle conditions, bypassing the often harsh requirements of traditional organometallic benzylating agents. cdnsciencepub.comresearcher.life
Synthesis: The preparation of this compound is not widely detailed in the literature, but a logical and common synthetic approach involves the reduction of its corresponding aldehyde, 2-(benzyldimethylsilyl)benzaldehyde. This transformation can be achieved with high efficiency using standard reducing agents.
| Reaction | Synthesis of this compound |
| Precursor | 2-(Benzyldimethylsilyl)benzaldehyde |
| Reagent | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |
| Solvent | Ethanol, Methanol (B129727), or Tetrahydrofuran (B95107) (THF) google.com |
| Conditions | Typically room temperature or 0 °C google.com |
| Product | This compound |
| General Principle | Hydride reduction of an aldehyde to a primary alcohol study.com |
Key Reaction and Scope: The core utility of this compound is its cleavage reaction when treated with a base. This reaction showcases its role as a benzyl anion equivalent.
| Reaction | Alkoxide-Mediated Benzyl Group Transfer |
| Reactant | This compound |
| Reagents | 1. Base (e.g., Potassium hydride, KH) 2. Electrophile (E⁺) |
| Intermediate | Potassium [2-(benzyldimethylsilyl)phenyl]methoxide |
| Products | 1. Benzylated Electrophile (Bn-E) 2. Cyclic siloxane byproduct |
| Significance | Provides a mild method for generating a benzyl nucleophile for C-C bond formation. researchgate.netcdnsciencepub.com |
The scope of this methodology is significant, as it allows for the benzylation of a wide range of electrophiles. The predictable and mild nature of the cleavage makes this compound and related compounds valuable tools in complex molecule synthesis where functional group tolerance is paramount.
Structure
3D Structure
Properties
IUPAC Name |
[2-[benzyl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-18(2,13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)12-17/h3-11,17H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXCAGWZQOVQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyldimethylsilyl Phenyl Methanol and Analogues
Retrosynthetic Analysis of [2-(Benzyldimethylsilyl)phenyl]methanol
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies. These pathways guide the design of both linear and convergent synthetic routes.
Disconnection A (C-C Bond Formation): The bond between the aromatic ring and the hydroxymethyl group is disconnected. This approach identifies formaldehyde (B43269) as the C1 synthon for the methanol (B129727) group and a [2-(benzyldimethylsilyl)phenyl] organometallic species (such as a Grignard or organolithium reagent) as the key intermediate. This strategy relies on the pre-installation of the silyl (B83357) moiety, which then facilitates the final C-C bond formation.
Disconnection B (C-Si Bond Formation): The bond between the aromatic ring and the silicon atom is disconnected. This pathway leads to a benzyldimethylsilyl nucleophile (e.g., benzyldimethylsilyllithium) or electrophile (e.g., benzyldimethylsilyl chloride) and a corresponding (2-hydroxymethyl)phenyl organometallic or halide precursor. This approach focuses on constructing the C-Si bond on a pre-functionalized aromatic ring.
Convergent and Linear Synthesis Strategies for this compound
Linear Synthesis: A plausible linear sequence begins with a commercially available precursor, such as 2-bromobenzaldehyde. The synthesis would proceed via:
Protection of the aldehyde functional group, for instance, as a diethyl acetal (B89532).
Formation of an organolithium intermediate via lithium-halogen exchange using an alkyllithium reagent like n-butyllithium.
Quenching of the aryllithium species with an electrophilic silicon source, benzyldimethylsilyl chloride, to form the crucial C-Si bond.
Deprotection of the acetal under acidic conditions to reveal the aldehyde.
Reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (B1222165) to yield the final product.
Convergent Synthesis: A convergent strategy involves the separate synthesis of two key fragments that are later combined. For example, one fragment could be an organometallic reagent derived from a silyl-substituted arene, and the other an electrophile. A practical route would involve preparing 1-bromo-2-(benzyldimethylsilyl)benzene and subsequently converting it into an organolithium reagent. This species is then reacted with formaldehyde to install the hydroxymethyl group in the final step.
The introduction of a silyl group onto an aromatic ring is a cornerstone of arylsilane synthesis. The most established method involves the reaction of an organometallic nucleophile with a halosilane. organic-chemistry.org
Organometallic Approach: An aryl Grignard or aryllithium reagent, generated from the corresponding aryl halide, readily reacts with benzyldimethylsilyl chloride. The significant polarity of the C-Li and C-Mg bonds renders the carbon atom highly nucleophilic, facilitating attack on the electrophilic silicon center of the silyl chloride. organic-chemistry.org This reaction is typically high-yielding and serves as a reliable method for C(sp²)–Si bond formation.
Modern C-H Functionalization: More recent methods bypass the need for pre-functionalized aryl halides by directly functionalizing C-H bonds. Ruthenium-catalyzed C(sp²)–H silylmethylation, for example, allows for the regioselective installation of silyl groups at the ortho position of arenes that contain a directing group. wikipedia.org While not a direct route to the target molecule without further steps, this highlights advanced strategies for creating ortho-silylated arenes.
Once the silyl group is in place, further functionalization can be achieved. While the silyl group itself is not a strong directing group for lithiation, an ortho-halo-substituted arylsilane is an excellent precursor for introducing other functionalities. wikipedia.orgnih.gov
A common strategy involves the use of a substrate like 1-bromo-2-(benzyldimethylsilyl)benzene. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) effects a rapid lithium-halogen exchange. organic-chemistry.org This generates a highly reactive ortho-silylated aryllithium intermediate. This nucleophilic species can then be trapped with a suitable electrophile. For the synthesis of this compound, quenching the reaction with formaldehyde provides a direct route to the desired hydroxymethyl group. researchgate.net This two-step sequence—lithium-halogen exchange followed by electrophilic quench—is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. wikipedia.orgorganic-chemistry.org
Organometallic Reagent-Mediated Syntheses of this compound Precursors
Organometallic reagents, particularly those of lithium and magnesium, are central to the synthetic strategies for this compound. nih.govwikipedia.org They can be employed to form either the key C-Si bond or the C-C bond of the hydroxymethyl group.
Both Grignard and organolithium reagents can be used to generate the necessary aryl nucleophiles. Organolithium reagents are generally more reactive than their Grignard counterparts. nih.gov
Organolithium Reagents: These are typically prepared via deprotonation of an acidic C-H bond (metalation) or by lithium-halogen exchange from an aryl halide. sigmaaldrich.com The latter is particularly efficient for bromine and iodine substituents. uwindsor.ca Directed ortho metalation (DoM) is a powerful variant where a directing metalation group (DMG) on the ring, such as an amide or carbamate, directs an alkyllithium base to deprotonate the adjacent ortho-proton. wikipedia.orgorganic-chemistry.orgbaranlab.org This creates a regiodefined aryllithium species ready for reaction with an electrophile like benzyldimethylsilyl chloride.
Grignard Reagents: Prepared by the reaction of an aryl halide with magnesium metal, Grignard reagents are excellent nucleophiles for attacking halosilanes. wikipedia.orgresearchgate.net However, the preparation of certain Grignard reagents, like benzylmagnesium chloride, can be complicated by side reactions such as Wurtz coupling, which forms 1,2-diphenylethane. wikipedia.orgreddit.com Careful control of reaction conditions is often necessary to maximize the yield of the desired organometallic reagent. researchgate.net
The following table summarizes potential organometallic routes:
| Aromatic Precursor | Organometallic Reagent | Electrophile | Key Bond Formed | Strategy |
|---|---|---|---|---|
| 2-Bromobenzaldehyde (protected) | sec-Butyllithium | Benzyldimethylsilyl chloride | C-Si | Linear |
| 1-Bromo-2-(benzyldimethylsilyl)benzene | n-Butyllithium | Formaldehyde | C-C | Convergent |
| (2-Bromophenyl)methanol (protected) | Magnesium | Benzyldimethylsilyl chloride | C-Si | Convergent |
| Benzyldimethylsilane | n-Butyllithium (for deprotonation if acidic proton available) | 2-Bromobenzyl alcohol derivative | C-Si | Convergent |
An alternative convergent strategy involves the generation of a silyl nucleophile, which then attacks an electrophilic aromatic partner. Silyllithium reagents are potent nucleophiles used in the synthesis of various organosilicon compounds.
The required benzyldimethylsilyllithium can be prepared through several methods, most commonly by the reductive cleavage of a Si-Si, Si-S, or Si-Ph bond with lithium metal. For instance, cleavage of benzyldimethylphenylsilane with lithium metal in a solvent like tetrahydrofuran (B95107) (THF) would generate the desired silyllithium reagent.
This highly reactive silyl anion can then participate in a nucleophilic substitution reaction with an aryl halide, such as a protected 2-bromobenzyl alcohol. This approach forms the C-Si bond from an alternative direction compared to the more common method of an aryl nucleophile attacking a silyl electrophile.
| Silyl Precursor | Silyl Nucleophile | Aromatic Electrophile | Key Bond Formed |
|---|---|---|---|
| Benzyldimethylphenylsilane | Benzyldimethylsilyllithium | 1-Bromo-2-(methoxymethyl)benzene | C-Si |
| 1,2-Dibenzyl-1,1,2,2-tetramethyldisilane | Benzyldimethylsilyllithium | 2-Iodobenzyl alcohol (protected) | C-Si |
Transition-Metal Catalyzed Coupling Reactions for the Construction of the this compound Skeleton
Transition-metal catalysis provides a powerful tool for the formation of carbon-silicon bonds, which is central to the synthesis of the this compound framework. Palladium, nickel, and other transition metals have been effectively employed in cross-coupling reactions to generate arylsilanes.
Palladium-catalyzed cross-coupling reactions represent a robust and widely utilized method for the formation of aryl-silicon bonds. A common strategy involves the coupling of an aryl halide with a silylating agent. For the synthesis of the this compound skeleton, a plausible approach would involve the palladium-catalyzed reaction of a 2-halobenzyl alcohol derivative with a benzyldimethylsilyl nucleophile or a 2-halophenylmethanol derivative with a benzyldimethylsilyl metallic reagent.
A notable example of a related transformation is the palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane, a reaction that provides access to a variety of aryltrimethylsilanes. nih.govmdpi.com This methodology is tolerant of various functional groups, which is a crucial aspect when dealing with molecules bearing a hydroxyl group. nih.gov The general conditions for such reactions often involve a palladium precursor, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand.
A hypothetical reaction pathway for the synthesis of a precursor to this compound could involve the coupling of a protected 2-bromobenzyl alcohol, such as 2-bromobenzyl tert-butyldimethylsilyl ether, with a benzyldimethylsilylating agent. The use of a protecting group for the alcohol functionality is often necessary to prevent interference with the catalytic cycle.
Table 1: Representative Palladium-Catalyzed Silylation of Aryl Halides
| Aryl Halide | Silylating Agent | Palladium Catalyst | Ligand | Product | Yield (%) | Reference |
| 4-Chloroanisole | Hexamethyldisilane | Pd₂(dba)₃ | SPhos | 4-Anisyltrimethylsilane | 85 | nih.gov |
| 1-Chloronaphthalene | Hexamethyldisilane | Pd(OAc)₂ | RuPhos | 1-Naphthyltrimethylsilane | 92 | nih.gov |
| 2-Chlorobenzonitrile | Hexamethyldisilane | Pd(OAc)₂ | XPhos | 2-Cyanophenyltrimethylsilane | 78 | nih.gov |
While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the reviewed literature, the extensive research on palladium-catalyzed arylsilane formation provides a strong foundation for designing such a synthetic route.
Besides palladium, other transition metals like nickel and rhodium have also been employed in the synthesis of arylsilanes and related compounds. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective in forming C-Si bonds. Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium and are often more cost-effective. For example, nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins have been reported. nih.gov
Rhodium-catalyzed reactions have also emerged as a valuable tool in organosilicon chemistry. For instance, rhodium-catalyzed enantioselective formal [4+1] cyclization of benzyl alcohols with secondary silanes has been developed to afford chiral-at-silicon cyclic silyl ethers. nih.govbohrium.com This methodology involves a rhodium-hydride catalyst that facilitates both dehydrogenative O-H silylation and subsequent intramolecular C-H silylation. nih.govbohrium.com Furthermore, rhodium-catalyzed regioselective silylation of alkyl C-H bonds has been demonstrated, showcasing the versatility of this metal in C-Si bond formation. nih.gov
Iridium-catalyzed ortho-silylation of benzyl alcohol derivatives via C-H activation presents another potential route. This method utilizes a hydroxyl group to direct the silylation to the ortho-position of the aromatic ring, leading to the formation of benzoxasiloles. berkeley.edu These cyclic intermediates can then be further manipulated to yield the desired ortho-silyl benzyl alcohol.
Table 2: Examples of Other Metal-Catalyzed Reactions for C-Si Bond Formation
| Metal Catalyst | Substrate | Silylating Agent | Product Type | Reference |
| Nickel(II)-hydrazineylpyridine | α,β-Unsaturated ketones and alcohols | - | α-Benzyl substituted β-hydroxy ketones | rsc.org |
| Rhodium(III) | N-benzylpyrazoles | Alkenes | ortho-Alkenylated N-benzylpyrazoles | rsc.org |
| Iridium | Benzyl alcohol derivatives | Hydrosilanes | Benzoxasiloles | berkeley.edu |
Hydrolysis and Reduction Steps in the Final Synthesis of this compound
The final steps in the synthesis of this compound would likely involve the deprotection of a protected alcohol or the reduction of a corresponding carbonyl compound.
If the synthetic route involves a protected benzyl alcohol, a hydrolysis step is required to liberate the free hydroxyl group. The choice of deprotection conditions depends on the nature of the protecting group. For instance, silyl ethers, which are commonly used to protect alcohols, can be cleaved under acidic or fluoride-mediated conditions. The hydrolysis of a benzyl phenyl ether, a model for lignin, has been studied in high-temperature liquid water, yielding phenol (B47542) and benzyl alcohol. researchgate.net
Alternatively, if the synthesis proceeds through an intermediate such as 2-(benzyldimethylsilyl)benzaldehyde or a 2-(benzyldimethylsilyl)benzoic acid derivative, a reduction step is necessary. Benzaldehydes can be selectively reduced to benzyl alcohols using various reducing agents. Similarly, benzoic acid derivatives can be reduced to the corresponding benzyl alcohols.
Table 3: Potential Final Step Methodologies
| Precursor | Reaction Type | Reagents | Product |
| 2-(Benzyldimethylsilyl)phenylmethyl silyl ether | Hydrolysis | H⁺ or F⁻ | This compound |
| 2-(Benzyldimethylsilyl)benzaldehyde | Reduction | NaBH₄, LiAlH₄ | This compound |
| 2-(Benzyldimethylsilyl)benzoic acid | Reduction | LiAlH₄ | This compound |
The specific conditions for these transformations would need to be optimized to ensure high yield and purity of the final product, this compound.
Asymmetric Synthesis Approaches to Chiral Derivatives of this compound (if applicable)
The synthesis of chiral derivatives of this compound, where the chirality can be at the silicon center or the benzylic carbon, is a challenging yet important endeavor. Asymmetric hydrosilylation is a powerful method for the synthesis of chiral organosilicon compounds.
Copper-hydride (CuH) catalyzed asymmetric hydrosilylation has been successfully applied to the synthesis of chiral silanes and chiral poly(silyl ether)s. nih.govdicp.ac.cnnih.govamanote.com This methodology often employs a chiral ligand to induce enantioselectivity. For instance, the asymmetric conjugate reduction of β-silyl-α,β-unsaturated esters using a CuH catalyst ligated by a chiral phosphine ligand has been reported to proceed with high enantioselectivity. nih.gov Similarly, the asymmetric hydrosilylation polymerization of diketones with silanes catalyzed by a CuH complex has been shown to produce optically active poly(silyl ether)s with excellent enantioselectivities. dicp.ac.cnnih.gov
Palladium-catalyzed asymmetric hydrosilylation of β-silyl styrenes has also been investigated as a route to 1,2-chiral disilicon compounds and chiral phenylsilanols. globethesis.com This approach utilizes a chiral spirocyclic monodentate phosphoramidite (B1245037) ligand to achieve high enantioselectivity. globethesis.com
Rhodium catalysts have also been employed in the enantioselective synthesis of silicon-stereogenic heterocycles through formal [4+1] cyclization of benzyl alcohols and secondary silanes. nih.govbohrium.com
While direct asymmetric synthesis of chiral this compound has not been specifically described, these existing methodologies for the asymmetric synthesis of chiral silanes and benzyl alcohols provide a strong foundation for the development of such synthetic routes. A potential strategy could involve the asymmetric reduction of a prochiral 2-(benzyldimethylsilyl)benzoyl derivative or the enantioselective addition of a benzyldimethylsilyl nucleophile to 2-formylphenyl derivative in the presence of a chiral catalyst.
Table 4: Asymmetric Synthesis Methodologies for Chiral Silanes and Alcohols
| Catalytic System | Substrate Type | Product Type | Enantioselectivity (ee%) | Reference |
| CuH / Chiral Ligand | β-Silyl-α,β-unsaturated esters | Chiral Silanes | High | nih.gov |
| CuH / Chiral Ligand | Diketones and Silanes | Chiral Poly(silyl ether)s | Up to 99% | dicp.ac.cnnih.gov |
| Palladium / Chiral Ligand | β-Silyl Styrenes | Chiral 1,2-Disilicon Compounds | Up to 98% | globethesis.com |
| Rhodium / Chiral Ligand | Benzyl Alcohols and Secondary Silanes | Chiral-at-Silicon Cyclic Silyl Ethers | High | nih.govbohrium.com |
The application of these or similar catalytic systems to the synthesis of chiral derivatives of this compound would be a valuable contribution to the field of organosilicon chemistry.
Spectroscopic and Structural Elucidation of 2 Benzyldimethylsilyl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of [2-(Benzyldimethylsilyl)phenyl]methanol
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic and organometallic compounds in solution. For this compound, a comprehensive analysis using ¹H, ¹³C, and ²⁹Si NMR, complemented by two-dimensional techniques, is required to unambiguously assign all atomic positions and confirm the molecular architecture.
The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.
Aromatic Protons: The four protons on the silyl-substituted phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. Due to the ortho-disubstitution pattern, they will exhibit complex splitting patterns (multiplets). The proton adjacent to the silicon-bearing carbon and the one adjacent to the methanol (B129727) group will show distinct chemical shifts.
Benzyl (B1604629) Group Protons: The five protons of the benzyl group's phenyl ring, which is not directly bonded to the silicon atom, are anticipated to resonate as a multiplet around δ 7.1-7.3 ppm, typical for a monosubstituted benzene (B151609) ring. The two methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet around δ 2.3-2.5 ppm.
Methanol Group Protons: The methylene protons (CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet or a pair of doublets around δ 4.7-4.9 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 1.5-3.0 ppm.
Silyl (B83357) Methyl Protons: The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around δ 0.3-0.5 ppm, due to the electropositive nature of silicon.
Spin-spin coupling between adjacent non-equivalent protons on the aromatic rings would result in doublet, triplet, or multiplet patterns, with typical ortho-coupling constants (³JHH) in the range of 7-8 Hz.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.8 | Multiplet (m) | 4H |
| Benzyl Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet (m) | 5H |
| Methanol (CH₂OH) | 4.7 - 4.9 | Singlet (s) or AB quartet | 2H |
| Hydroxyl (CH₂OH) | 1.5 - 3.0 | Broad Singlet (br s) | 1H |
| Benzyl Methylene (Si-CH₂-Ph) | 2.3 - 2.5 | Singlet (s) | 2H |
| Silyl Methyls (Si-(CH₃)₂) | 0.3 - 0.5 | Singlet (s) | 6H |
The ¹³C NMR spectrum reveals the number of distinct carbon environments. In the proton-decoupled spectrum, each unique carbon atom gives a single line.
Aromatic Carbons: The aromatic region (δ 125-150 ppm) would display signals for the twelve carbons of the two phenyl rings. The carbon atoms directly attached to the silicon (ipso-carbon) and the hydroxymethyl group would have distinct chemical shifts compared to the others. The ipso-carbon bonded to silicon is expected to be found in the δ 135-145 ppm range.
Aliphatic Carbons: The methylene carbon of the methanol group (-CH₂OH) is expected around δ 65 ppm. The benzyl methylene carbon (Si-CH₂-Ph) would likely resonate in the δ 20-25 ppm range. The two equivalent methyl carbons attached to the silicon atom would appear far upfield, typically between δ -5 and 0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-H) | 125 - 138 |
| Aromatic (C-Si, C-C) | 135 - 150 |
| Methanol (-CH₂OH) | ~65 |
| Benzyl Methylene (Si-CH₂-Ph) | 20 - 25 |
| Silyl Methyls (Si-CH₃) | -5 - 0 |
²⁹Si NMR spectroscopy is a crucial technique for characterizing organosilicon compounds, providing direct insight into the silicon atom's chemical environment. Although ²⁹Si has a low natural abundance (4.7%), modern NMR techniques can readily obtain spectra. For a tetracoordinate, neutral silicon atom in a benzyldimethylsilyl group, the chemical shift is expected to appear in a characteristic range. Based on data for similar aryl- and benzyl-substituted silanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of δ -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS). The precise shift is sensitive to the electronic and steric effects of the ortho-substituents on the phenyl ring. rsc.orgpascal-man.com
To unequivocally confirm the proposed structure and the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, primarily confirming the connectivity of protons within the two separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals for the CH₂, CH₃, and aromatic C-H groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for confirming the ortho relationship of the silyl and methanol groups through space correlations between the silyl-methyl protons or benzyl methylene protons and the protons of the methanol group.
Infrared (IR) Spectroscopic Investigations of Characteristic Functional Group Vibrations in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The most prominent feature in the IR spectrum of this compound would be the vibrations associated with the hydroxyl (-OH) group of the primary alcohol.
O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding between alcohol molecules. The exact position depends on the concentration and phase of the sample.
C-O Stretching: A strong band corresponding to the stretching vibration of the C-O bond in the primary alcohol is expected to appear in the range of 1000-1075 cm⁻¹.
O-H Bending: The in-plane bending vibration of the O-H group typically appears as a broad absorption in the 1350-1450 cm⁻¹ region.
Other characteristic bands would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), as well as aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Vibrations involving the silicon atom, such as the Si-C stretch, typically appear in the fingerprint region (below 1000 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch | 1000 - 1075 | Strong |
Aromatic and Aliphatic C-H Vibrations
The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various C-H vibrations within its aromatic and aliphatic moieties.
Aromatic C-H Stretching: Aromatic compounds typically display multiple weak to medium bands in the region of 3100-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the phenyl rings. theaic.orglibretexts.org For this compound, which contains two phenyl groups, a series of bands in this region would be anticipated.
Aliphatic C-H Stretching: The aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups are expected to appear in the 3000-2840 cm⁻¹ range. uomustansiriyah.edu.iq Specifically, the asymmetric and symmetric stretching modes of the CH₂ group in the benzyl fragment typically occur around 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. theaic.org The dimethylsilyl group's CH₃ stretching vibrations would also contribute to the absorption in this region. researchgate.net
Aromatic C-H Bending: The out-of-plane ("oop") C-H bending vibrations for substituted benzenes are characteristic and appear in the 900-675 cm⁻¹ region. libretexts.org The specific pattern of these bands can often provide information about the substitution pattern of the aromatic ring.
Aliphatic C-H Bending: The scissoring vibration of the CH₂ group is expected in the region of 1455 ± 55 cm⁻¹, while the wagging vibration is anticipated around 1350 ± 85 cm⁻¹. theaic.org The symmetrical deformation of the Si-CH₃ group is characterized by a strong band at approximately 1258 cm⁻¹. researchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2840 |
| Aromatic C-H Bend (out-of-plane) | 900-675 |
| Aliphatic CH₂ Scissoring | ~1455 |
| Aliphatic CH₂ Wagging | ~1350 |
| Si-CH₃ Symmetric Deformation | ~1258 |
Si-C and Si-Phenyl Stretching Frequencies
The vibrational spectrum of this compound would also be characterized by absorptions arising from the silicon-carbon bonds.
Si-C Stretching: The Si-C stretching vibrations in organosilicon compounds are typically observed in the 865-750 cm⁻¹ range. researchgate.net For the dimethylsilyl group in the target molecule, a strong band corresponding to the Si-C stretch and CH₃ rocking is expected in this region. researchgate.net
Si-Phenyl Stretching: The Si-phenyl bond gives rise to several characteristic bands. A sharp, narrow band around 1430 cm⁻¹ is a key indicator of a phenyl group attached to a silicon atom. researchgate.net Additionally, another band is typically observed in the 1130-1110 cm⁻¹ region. researchgate.netgelest.com The presence of these bands would provide strong evidence for the Si-phenyl linkage in the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Si-C (alkyl) Stretch | 865-750 |
| Si-Phenyl Stretch | ~1430 |
| Si-Phenyl Stretch | 1130-1110 |
Mass Spectrometric (MS) Analysis and Fragmentation Pathways of this compound
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₁₆H₂₀OSi, the predicted exact mass of the neutral molecule is 256.12836 Da. HRMS analysis would be expected to yield a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) with an m/z value that closely matches this theoretical calculation, confirming the elemental composition.
Elucidation of Fragmentation Mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI)
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each often leading to distinct fragmentation pathways.
Electron Ionization (EI): EI is a high-energy ionization technique that typically induces extensive fragmentation. For this compound, several fragmentation pathways can be postulated:
Formation of the Tropylium (B1234903) Ion: A very common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. This would likely be a prominent peak in the EI spectrum.
Cleavage Alpha to the Silicon Atom: The bonds adjacent to the silicon atom are susceptible to cleavage. Loss of a methyl group (•CH₃) would result in an ion at m/z 241. Loss of the benzyl group (•CH₂C₆H₅) would lead to an ion at m/z 165.
Rearrangement and Loss of Formaldehyde (B43269): The hydroxymethyl group can undergo rearrangement, leading to the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion, resulting in a fragment at m/z 226.
Formation of Silyl Cations: Various silicon-containing cations could be formed, such as the dimethylsilylbenzyl cation ([Si(CH₃)₂(CH₂C₆H₅)]⁺) at m/z 135. nih.gov
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation than EI, often showing a prominent protonated molecule ([M+H]⁺) or other adducts. rsc.org When fragmentation is induced (e.g., through collision-induced dissociation, CID), the pathways can be more controlled.
Protonated Molecule: In positive-ion mode ESI, the protonated molecule [C₁₆H₂₀OSi + H]⁺ would be expected at m/z 257.
Loss of Water: The protonated molecule could readily lose a molecule of water (H₂O, 18 Da) from the hydroxyl group, leading to a fragment at m/z 239.
Cleavage of the Si-C Bonds: Similar to EI, cleavage of the Si-C bonds can occur. Loss of a benzene ring from a fragment ion is a possibility in silyl organic compounds. nih.gov
| Ionization Mode | Plausible Fragment | Proposed m/z | Possible Origin |
| EI | [C₇H₇]⁺ | 91 | Tropylium ion formation |
| EI | [M - CH₃]⁺ | 241 | Loss of a methyl group from Si |
| EI | [M - CH₂C₆H₅]⁺ | 165 | Loss of the benzyl group |
| EI/ESI | [M - H₂O]⁺ | 238 (from M⁺) or 239 (from [M+H]⁺) | Loss of water from the alcohol |
| ESI | [M+H]⁺ | 257 | Protonated molecule |
X-ray Crystallographic Analysis of this compound and its Derivatives (if single crystal data exists)
As of the current literature survey, no single crystal X-ray diffraction data for this compound has been reported. However, should suitable single crystals be obtained, this technique would provide the most definitive structural information.
Solid-State Molecular Conformation and Geometry
X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the calculation of bond lengths, bond angles, and torsion angles within the molecule.
For this compound, a crystallographic study would reveal:
The precise geometry around the silicon atom: It would confirm the tetrahedral arrangement of the two methyl groups, the benzyl group, and the phenyl group around the silicon center.
The relative orientation of the two phenyl rings: The torsion angles would define the conformational relationship between the benzyl group and the silyl-substituted phenyl ring.
Intermolecular interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group or π-π stacking interactions between the aromatic rings, which stabilize the crystal lattice. researchgate.net
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in various chemical environments.
Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding Networks
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. To date, single-crystal X-ray diffraction studies, which are essential for the definitive elucidation of solid-state arrangement, have not been reported for this specific compound. Consequently, a detailed, experimentally verified description of its crystal packing, intermolecular interactions, and hydrogen bonding networks cannot be provided.
The molecular structure of this compound, featuring a hydroxyl group (-OH) and a bulky benzyldimethylsilyl substituent on the phenyl ring, suggests the potential for various intermolecular forces that would govern its crystal lattice. The hydroxyl group is a classic hydrogen bond donor and acceptor, indicating that hydrogen bonding would likely be a primary directional force in the crystal packing. It is plausible that molecules would arrange in motifs such as chains or dimers through O-H···O interactions.
Reactivity and Mechanistic Studies of 2 Benzyldimethylsilyl Phenyl Methanol
Intramolecular Reactivity Driven by Ortho-Silyl and Hydroxyl Proximity in [2-(Benzyldimethylsilyl)phenyl]methanol
The spatial closeness of the nucleophilic hydroxyl group and the electrophilic silicon center is a defining feature of this compound, enabling unique intramolecular pathways. This arrangement allows for the formation of cyclic intermediates and directs reactivity at specific sites on the aromatic ring.
The structure of ortho-silyl benzyl (B1604629) alcohols is predisposed to intramolecular cyclization, often catalyzed by transition metals, to form silicon-containing heterocycles. researchgate.netberkeley.edunih.gov One prominent pathway is dehydrogenative cyclization, where a catalyst, such as one based on iridium, facilitates the formation of a five-membered ring. berkeley.edu In a typical process, an iridium catalyst activates the O-H bond of the alcohol and a C-H bond of the aromatic ring, leading to the formation of benzoxasiloles. berkeley.edu This type of reaction proceeds through a formal hydroxyl-directed C-H activation mechanism. berkeley.edu
Another related transformation is the rhodium-catalyzed formal [4+1] cyclization, which can be used to construct chiral-at-silicon cyclic silyl (B83357) ethers. nih.gov Mechanistic studies suggest these reactions can proceed via a dehydrogenative O-H silylation of the benzyl alcohol, followed by an intramolecular cyclative C-H silylation directed by the newly formed Si-H group. nih.gov The alkoxides derived from ortho-silyl benzyl alcohols can also undergo reactions that lead to cyclization, often involving an intramolecular nucleophilic attack at the silicon atom. researchgate.net
| Reaction Type | Catalyst/Reagent | Product Type | Key Feature |
| Dehydrogenative Cyclization | [Ir(cod)OMe]₂ / 1,10-phenanthroline | Benzoxasilole | Hydroxyl-directed C-H activation berkeley.edu |
| Formal [4+1] Cyclization | Rhodium-hydride catalyst | Chiral Cyclic Silyl Ether | Enantioselective difunctionalization of a silane (B1218182) nih.gov |
| Alkoxide-induced Cyclization | Base (e.g., KH) | Silacyclic intermediate | Intramolecular nucleophilic attack at Si researchgate.net |
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In this compound, the hydroxyl group, particularly after conversion to its corresponding alkoxide (O-Li), serves as a potent DMG. organic-chemistry.org
The process begins with the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium of an alkyllithium base (e.g., n-BuLi, t-BuLi). wikipedia.org This coordination brings the base into proximity with the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with a wide array of electrophiles to introduce a substituent exclusively at the ortho position. organic-chemistry.org While the silyl group itself is not typically classified as a strong DMG, the primary directing influence in this molecule would arise from the hydroxyl or alkoxide functionality. The combined electronic effects of the substituents would influence the kinetic acidity of the ring protons.
The silyl group in this compound plays a crucial role in the molecule's reactivity beyond just being a steric component. The alkoxides of ortho-silyl benzyl alcohols can undergo cleavage reactions under mild conditions, allowing for the transfer of either a benzyl or a silyl group to an electrophile. researchgate.netresearchgate.net This transformation effectively allows the molecule to serve as a benzyl anion or silyl anion equivalent. researchgate.net The reaction is initiated by the formation of the alkoxide, which then undergoes an intramolecular nucleophilic attack on the adjacent silicon atom. This forms a pentacoordinate silicate (B1173343) intermediate which can then cleave either a C-Si bond to release a benzyl anion equivalent or be functionalized in other ways. researchgate.net The selectivity between C(sp²)-Si and C(sp³)-Si bond cleavage often depends on the stability of the resulting carbanion, with cleavage that forms a stabilized benzylic organometallic species being a favorable pathway. researchgate.net
Reactions Involving the Hydroxyl Functionality of this compound
The primary alcohol group is a key reactive center, participating in a variety of standard alcohol transformations, including derivatization, oxidation, and reduction.
The primary hydroxyl group of this compound readily undergoes derivatization reactions common to alcohols. These reactions are often used to introduce protecting groups or to synthesize derivatives with altered properties.
Silylation: A common derivatization for alcohols is silylation, where the hydroxyl proton is replaced by a silyl group (e.g., converting an alcohol to a silyl ether). nih.gov While the subject molecule already contains a silyl group, the hydroxyl moiety can be further derivatized. For example, reaction with a chlorosilane like phenyldimethylchlorosilane in the presence of a promoter such as N-methylimidazole would yield the corresponding silyl ether. nih.govresearchgate.net This process converts the polar alcohol into a less polar derivative. researchgate.net
Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions (e.g., acid or base catalysis) will produce the corresponding esters.
Etherification: Treatment with a strong base followed by an alkyl halide (Williamson ether synthesis) will form ethers.
Acylation: Reaction with acylating agents provides a route to ester derivatives.
| Derivatization | Reagent Class | Promoter/Catalyst | Product |
| Silylation | Chlorosilane (R₃SiCl) | N-methylimidazole | Silyl Ether |
| Esterification | Carboxylic Acid (RCOOH) | Acid (e.g., H₂SO₄) | Ester |
| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether |
| Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Ester |
The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. researchgate.netyoutube.com
The oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved using various oxidizing agents. researchgate.net For a more complete oxidation to the corresponding benzoic acid, stronger oxidizing agents are typically required. For instance, potassium permanganate (B83412) in alkaline conditions can oxidize phenylmethanol (benzyl alcohol) to benzoic acid. youtube.com The reaction often proceeds through the intermediate aldehyde, which may be detectable during the process. youtube.com As a primary alcohol, reduction of the hydroxymethyl group is not a typical transformation, as it would require cleavage of the C-O bond.
| Transformation | Reagent | Conditions | Product |
| Oxidation to Aldehyde | PCC, PDC, or other mild oxidants | Anhydrous solvent | [2-(Benzyldimethylsilyl)phenyl]benzaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, K₂Cr₂O₇ | Alkaline or acidic, heat | 2-(Benzyldimethylsilyl)benzoic acid |
Reactivity of the Silicon-Carbon Bonds within the this compound Framework
The reactivity of the silicon-carbon bonds in this compound is a key aspect of its chemical behavior, influenced by the ortho-positioning of the hydroxymethyl group. This arrangement allows for potential intramolecular interactions that can facilitate specific reaction pathways.
Si-C Bond Cleavage Reactions (e.g., Protodesilylation, Halodesilylation)
The silicon-carbon bonds in organosilanes can be cleaved by various electrophiles. In the context of this compound, the most significant bonds are the Si-C(phenyl) and Si-C(benzyl) bonds. The cleavage of these bonds is often facilitated by the formation of a pentacoordinate silicon intermediate, which weakens the Si-C linkage.
Protodesilylation: This reaction involves the cleavage of a Si-C bond by a proton source, typically an acid. For aryl-silicon bonds, this process is an electrophilic aromatic substitution where a proton replaces the silyl group. The presence of the benzyldimethylsilyl group on the phenyl ring can make the ipso-carbon susceptible to protonation, leading to the cleavage of the Si-C(phenyl) bond. The reaction is generally facilitated by electron-donating groups on the aromatic ring and strong acids. While specific studies on the protodesilylation of this compound are not extensively documented, related studies on benzylsilanes indicate that the benzyl-silicon bond can also be cleaved under certain conditions.
Halodesilylation: This process involves the cleavage of a Si-C bond by a halogen, such as bromine or iodine, often in the presence of a Lewis acid catalyst. Similar to protodesilylation, this is an electrophilic substitution reaction. The silyl group is an excellent leaving group in such reactions, making halodesilylation a synthetically useful transformation. The reaction proceeds through an electrophilic attack of the halogen on the carbon atom attached to the silicon, leading to the formation of an aryl halide and a silyl halide.
The reactivity of this compound towards Si-C bond cleavage can be significantly influenced by the hydroxyl group. Deprotonation to form the corresponding alkoxide can lead to intramolecular coordination at the silicon center. This formation of a pentacoordinate silicate intermediate increases the nucleophilicity of the groups attached to the silicon, making them more susceptible to transfer to an electrophile. Research on related o-silyl benzyl alcohols has shown that their alkoxides undergo cleavage reactions under mild conditions, allowing for the transfer of either a benzyl or a silyl group to an electrophile. researchgate.netcdnsciencepub.com This suggests that the cleavage of the Si-C(benzyl) or Si-C(phenyl) bond can be selectively induced.
| Reaction Type | Reagent | Bond Cleaved | Products |
| Protodesilylation | H⁺ (e.g., HCl, H₂SO₄) | Si-C(phenyl) or Si-C(benzyl) | Phenylmethanol or Toluene derivative, Silyl ether/halide |
| Halodesilylation | X₂ (e.g., Br₂, I₂) / Lewis Acid | Si-C(phenyl) or Si-C(benzyl) | Aryl halide or Benzyl halide, Silyl halide |
Silicon-Mediated Rearrangements
The structure of this compound is conducive to silicon-mediated rearrangements, particularly those involving migration of the silyl group. A notable rearrangement for this class of compounds is the 1,4-Brook rearrangement, which involves the migration of a silyl group from a carbon to an oxygen atom.
Upon deprotonation of the hydroxyl group with a base, the resulting alkoxide can intramolecularly attack the silicon atom. This can lead to a pentacoordinate silicon intermediate which can then rearrange. In the case of this compound, this would involve the migration of the benzyldimethylsilyl group to the oxygen, forming a silyl ether. However, a more characteristic reaction for o-silyl benzyl alkoxides is a fragmentation-rearrangement pathway.
Studies on the alkoxides of o-silyl benzyl alcohols demonstrate that these species can undergo cleavage reactions that can be considered rearrangements, as they result in the transfer of a functional group. cdnsciencepub.comresearchgate.net For instance, the intramolecular attack of the alkoxide on the silicon can weaken the Si-C(benzyl) bond, facilitating its cleavage. This process effectively makes the molecule a source of a benzyl anion equivalent, which can then react with an added electrophile. cdnsciencepub.comresearchgate.net This type of silicon-mediated process highlights the synthetic utility of the this compound framework. Another possibility is the cleavage of the Si-C(phenyl) bond, which would generate a silyl anion equivalent. cdnsciencepub.comresearchgate.net The selectivity between the cleavage of the Si-C(benzyl) versus the Si-C(phenyl) bond is influenced by the stability of the resulting carbanionic species.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring of this compound
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the benzyldimethylsilyl group and the hydroxymethyl group.
The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and is ortho, para-directing. This is due to the weak electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
The benzyldimethylsilyl group (-Si(CH₃)₂CH₂Ph) has a more complex influence. Silyl groups are known to be electropositive relative to carbon and can stabilize a positive charge in the β-position (the β-effect). In the context of EAS, this effect can activate the ring. More importantly, aryl-silicon bonds are susceptible to cleavage during EAS, and the silyl group can act as a good electrofuge (a leaving group that does not take the bonding electrons). This leads to ipso-substitution, where the electrophile directly replaces the silyl group. wikipedia.org
Therefore, in an EAS reaction on this compound, a mixture of products can be expected. The outcome will depend on the reaction conditions and the nature of the electrophile.
Substitution directed by the -CH₂OH group: Attack will be favored at the positions ortho and para to the hydroxymethyl group.
Ipso-substitution: The electrophile may attack the carbon atom bearing the benzyldimethylsilyl group, leading to the displacement of the silyl moiety.
The interplay between these directing effects would likely result in a complex product mixture, and the predominant pathway would need to be determined experimentally.
| Substituent | Electronic Effect | Directing Effect |
| -CH₂OH | Weakly Activating | ortho, para |
| -Si(CH₃)₂CH₂Ph | Activating (β-effect), Electrofugal | ipso |
Mechanistic Elucidation of Key Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and optimizing their synthetic applications. This is typically achieved through kinetic studies and isotopic labeling experiments.
Kinetic Investigations and Rate-Determining Steps
For Si-C bond cleavage reactions such as protodesilylation, the rate-determining step is typically the electrophilic attack on the aromatic ring to form the arenium ion intermediate. researchgate.net The stability of this intermediate, which is influenced by the electronic properties of the other substituents, will affect the reaction rate. The presence of the neighboring hydroxyl group in this compound could potentially influence the reaction rate through intramolecular hydrogen bonding or, in its alkoxide form, through direct coordination to the silicon atom, which would accelerate cleavage. Studies on related systems have shown that tethered functional groups can significantly impact the rate of cleavage of silicon-containing compounds. nih.gov
In the case of silicon-mediated rearrangements , the rate-determining step would likely be either the formation of the pentacoordinate silicon intermediate or the subsequent cleavage of one of the Si-C bonds. If the rearrangement is initiated by deprotonation of the alcohol, the rate will also depend on the concentration and strength of the base used.
Isotopic Labeling Experiments to Probe Reaction Mechanisms
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. numberanalytics.comuea.ac.uk For this compound, several isotopic labeling strategies could be employed to clarify the mechanisms of its reactions.
Deuterium (B1214612) Labeling of the Hydroxymethyl Group: Replacing the hydrogen of the -OH group with deuterium (-OD) could be used to investigate the role of this proton in Si-C bond cleavage reactions. For example, in a protodesilylation reaction, the absence of a kinetic isotope effect upon this substitution would suggest that the cleavage of the O-H bond is not part of the rate-determining step.
Deuterium Labeling of the Benzylic Methylene (B1212753) Group: Placing deuterium atoms on the methylene bridge of the benzyl group (-Si(CH₃)₂CD₂Ph) would be informative for studying the silicon-mediated rearrangements where this group is transferred. The position of the deuterium label in the products would confirm whether the benzyl group migrates intact.
¹³C Labeling: Incorporating a ¹³C label at the ipso-carbon (the phenyl carbon attached to silicon) would allow for the unambiguous tracking of this carbon atom during electrophilic aromatic substitution reactions. This would help to quantify the extent of ipso-substitution versus substitution at other positions on the ring.
These types of experiments, while not specifically reported for this compound, represent standard methods for gaining detailed mechanistic insights into the reactivity of organosilicon compounds.
Lack of Publicly Available Research Data for this compound
Extensive searches of scholarly databases and chemical literature have revealed a significant lack of publicly available research specifically detailing the reactivity, reactive intermediates, and transition states of the chemical compound This compound .
While information is available for structurally related compounds, the specific mechanistic pathways, identification of transient species, and the corresponding transition states for this compound have not been documented in accessible scientific literature. The generation of a scientifically accurate and well-sourced article on this specific topic, as per the requested outline, is therefore not possible at this time.
The study of reactive intermediates and transition states requires dedicated experimental and computational investigations, which appear not to have been published for this particular molecule. Such studies would typically involve techniques like spectroscopy, kinetic analysis, and quantum chemical calculations to elucidate reaction mechanisms. Without this foundational research, any discussion of these topics would be speculative and would not meet the required standards of scientific accuracy.
Further research by synthetic or computational chemists may be necessary to characterize the reactivity of this compound and to identify the intermediates and transition states involved in its chemical transformations. Until such research is published and becomes part of the public scientific record, a detailed and authoritative article on this specific aspect of its chemistry cannot be produced.
Coordination Chemistry and Ligand Properties of 2 Benzyldimethylsilyl Phenyl Methanol
[2-(Benzyldimethylsilyl)phenyl]methanol as a Potential Ligand System
This compound possesses two key donor functionalities: the hydroxyl group (-OH) and the silicon atom of the benzyldimethylsilyl group. The spatial arrangement of these groups on an ortho-phenylene backbone suggests the potential for this molecule to act as a versatile ligand, capable of coordinating to metal centers in several distinct modes.
The hydroxyl group can act as a classic L-type ligand, donating a lone pair of electrons from the oxygen atom to a metal center. Alternatively, upon deprotonation to form an alkoxide, it can function as an X-type ligand, forming a covalent bond with the metal. The silicon center, while not a traditional Lewis base, can engage in coordination through the formation of a metal-silicon bond, a well-established interaction in organometallic chemistry. wikipedia.org The presence of both a "hard" oxygen donor and a "soft" silicon donor classifies this compound as a hybrid ligand, potentially capable of stabilizing metal centers in various oxidation states.
Furthermore, the close proximity of the hydroxyl and silyl (B83357) groups opens up the possibility of chelation, where both functionalities bind to the same metal center. This chelation would lead to the formation of a stable five-membered ring, a favored conformation in coordination chemistry. libretexts.org The interplay between these donor sites, influenced by the steric bulk of the benzyl (B1604629) and methyl groups on the silicon atom, suggests that this compound could exhibit tunable electronic and steric properties, making it an intriguing candidate for applications in catalysis and materials science. csic.es
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound could be approached through several established synthetic routes in coordination chemistry. The choice of method would depend on the desired coordination mode and the nature of the metal precursor.
In a monodentate coordination mode, only one of the two potential donor sites of the ligand would bind to the metal center.
O-Donation: Coordination through the hydroxyl group is the most straightforward possibility. This could be achieved by reacting this compound with a suitable metal precursor, such as a metal halide or triflate, in an appropriate solvent. The hydroxyl group would act as a neutral L-type ligand, displacing a weakly bound solvent molecule or another ligand from the metal's coordination sphere.
Si-Donation: The formation of a direct metal-silicon bond typically involves the oxidative addition of a Si-H or Si-halogen bond to a low-valent metal center. wikipedia.org Since this compound lacks such a reactive bond on the silicon atom, direct monodentate coordination through silicon is less likely under standard conditions. However, it could potentially be achieved through more specialized routes, such as the reaction with highly electrophilic metal fragments.
Characterization of these monodentate complexes would rely on standard spectroscopic techniques. For O-coordinated complexes, a shift in the O-H stretching frequency in the infrared (IR) spectrum would be indicative of coordination. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a powerful tool, with changes in the chemical shifts of the protons and carbons near the hydroxyl group providing evidence of metal binding.
The most intriguing aspect of this compound as a ligand is its potential for bidentate chelation involving both the oxygen and silicon atoms. This would likely proceed through the deprotonation of the alcohol to form an alkoxide, which would then coordinate to the metal center. The silicon atom could then engage in an intramolecular interaction with the metal.
A plausible synthetic route to such a chelate complex would involve the reaction of the deprotonated ligand with a metal halide. The deprotonation of the alcohol could be achieved using a strong base like an organolithium reagent or a metal hydride. The resulting alkoxide would be a more potent nucleophile, readily displacing a halide from the metal precursor. The formation of the Si-metal bond could then occur, possibly through an intramolecular oxidative addition of a C-H bond from one of the methyl groups on the silicon, or through a direct interaction if the metal center is sufficiently electron-deficient.
The characterization of a bidentate [O, Si] chelate would be more complex. In addition to IR and NMR spectroscopy, X-ray crystallography would be invaluable for unambiguously determining the coordination geometry and the nature of the metal-silicon interaction. 29Si NMR spectroscopy would be particularly informative, as the coordination to a metal center would induce a significant shift in the silicon resonance.
The coordination geometry of metal complexes with this compound would be dictated by the coordination number of the metal, its electronic configuration, and the steric demands of the ligand and any co-ligands.
Table 1: Potential Coordination Modes and Expected Structural Features
| Coordination Mode | Donor Atoms | Metal-Ligand Bonds | Expected Geometry (for a 4-coordinate metal) |
| Monodentate | O | M-O | Tetrahedral or Square Planar |
| Bidentate | O, Si | M-O, M-Si | Distorted Tetrahedral or Square Planar |
Reactivity of this compound within Coordination Spheres
The coordination of this compound to a metal center can significantly alter its reactivity. The metal can act as a Lewis acid, enhancing the electrophilicity of the ligand, or as a platform for intramolecular reactions.
One potential reaction is the activation of the Si-C bonds of the benzyldimethylsilyl group. Transition metals are known to cleave Si-C bonds, and the proximity of the metal center in a chelate complex could facilitate such a process. This could lead to the formation of novel organometallic species or be exploited in catalytic cycles.
Another possibility is the modification of the hydroxyl group. Upon coordination, the acidity of the hydroxyl proton would increase, making it more susceptible to deprotonation. The coordinated alkoxide could then participate in nucleophilic attack on other substrates.
Furthermore, the entire ligand framework could be involved in redox processes. The metal center could be oxidized or reduced, with the ligand playing a role in stabilizing the resulting species. The aromatic ring of the ligand could also undergo reactions, such as electrophilic substitution, with its reactivity being modulated by the coordinated metal.
Interactions with Main Group Elements (e.g., Boron, Aluminum)
The interactions of this compound are not limited to transition metals; it can also form interesting adducts with main group elements, such as boron and aluminum. These elements are known for their Lewis acidity and their ability to form strong bonds with oxygen.
The reaction of this compound with a Lewis acidic boron compound, such as a borane (B79455) (BR3) or a boronic ester, could lead to the formation of a borate (B1201080) ester. The hydroxyl group would react with the boron center, displacing a substituent to form a B-O bond. It is also conceivable that the silicon atom could engage in a secondary interaction with the boron, forming a dative bond if the boron center is sufficiently electron-deficient.
Similarly, with aluminum compounds, such as trialkylaluminum (AlR3), an initial reaction with the hydroxyl group would be expected, leading to the formation of an aluminum alkoxide and the elimination of an alkane. The resulting species could exist as a monomer or form dimeric or oligomeric structures, with the alkoxide groups bridging between aluminum centers. The potential for intramolecular Si-Al interactions in such systems would be an interesting area for investigation, potentially leading to the formation of novel aluminosilicate-like structures.
Table 2: Potential Products of Reactions with Main Group Elements
| Main Group Element | Reagent Example | Potential Product |
| Boron | Triethylborane (BEt3) | [2-(Benzyldimethylsilyl)phenyl]diethylborinate |
| Aluminum | Trimethylaluminum (AlMe3) | Methyl(dimethylaluminum)[2-(benzyldimethylsilyl)phenoxide] |
Catalytic Applications and Precursor Roles of 2 Benzyldimethylsilyl Phenyl Methanol
[2-(Benzyldimethylsilyl)phenyl]methanol as a Ligand Precursor for Homogeneous Catalysis
There is no publicly available research on the use of this compound as a ligand precursor for homogeneous catalysis.
Design and Synthesis of Chiral Ligands Derived from this compound for Asymmetric Catalysis
No scientific literature was found describing the design, synthesis, or characterization of chiral ligands derived from this compound for the purpose of asymmetric catalysis. The potential of this molecule as a scaffold for creating a chiral environment around a metal center has not been explored in published studies.
Application in Asymmetric Hydrogenation, Oxidation, and C-C Bond Forming Reactions
Consistent with the lack of information on ligand synthesis, there are no reports on the application of any derivatives of this compound in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. Consequently, there are no data tables of research findings, such as enantiomeric excess or yield for such reactions, to present.
Precursor for the Generation of Silicon-Containing Reagents or Building Blocks in Organic Synthesis
There is no available literature detailing the use of this compound as a precursor for the generation of other silicon-containing reagents or as a building block in broader organic synthesis strategies.
Immobilization of this compound Derivatives for Heterogeneous Catalysis
No research articles or patents were identified that describe the immobilization of this compound or its derivatives onto a solid support for applications in heterogeneous catalysis.
Computational and Theoretical Studies of 2 Benzyldimethylsilyl Phenyl Methanol
Quantum Chemical Calculations (e.g., DFT) for [2-(Benzyldimethylsilyl)phenyl]methanol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like this compound, DFT methods such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31+G(d,p) or def2-TZVP), would be utilized to model its behavior accurately. nih.gov
Ground State Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.
A conformational landscape analysis would be performed to identify various low-energy conformers. This involves systematically rotating the key dihedral angles—such as the C-C-Si-C angle of the benzyl (B1604629) group and the C-C-O-H angle of the methanol (B129727) group—and performing a geometry optimization for each starting structure. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. Theoretical studies on benzyl alcohol, for instance, have shown how different conformations can be stabilized by weak intramolecular interactions. researchgate.net
Illustrative Data Table: Conformational Analysis
| Conformer | Key Dihedral Angle (°) Si-C(benzyl)-C(phenyl)-C(methanol) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Conformer A | 60.5 | 0.00 | 75.3 |
| Conformer B | -58.9 | 0.25 | 20.1 |
| Conformer C | 178.2 | 1.50 | 4.6 |
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
A Molecular Electrostatic Potential (MEP) map would also be calculated. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. researchgate.net For this compound, the oxygen of the hydroxyl group would be an expected site of negative potential, while the hydroxyl proton would be a site of positive potential.
Illustrative Data Table: Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.65 |
| Dipole Moment (Debye) | 2.15 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. youtube.com The calculated shifts for ¹H, ¹³C, and ²⁹Si would be compared to experimental spectra for structural verification.
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the alcohol or the Si-C stretches of the silyl (B83357) group.
Illustrative Data Table: Spectroscopic Data Prediction
| Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C-OH) | 65.2 ppm | 64.8 ppm |
| ¹H NMR Shift (O-H) | 2.5 ppm | 2.3 ppm |
| ²⁹Si NMR Shift | -5.3 ppm | -5.1 ppm |
| IR Frequency (O-H stretch) | 3650 cm⁻¹ | 3630 cm⁻¹ |
| IR Frequency (Si-CH₃ stretch) | 1255 cm⁻¹ | 1250 cm⁻¹ |
Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound
Computational chemistry is also used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Energy Barriers and Reaction Energetics
For a potential transformation of this compound, such as its oxidation to an aldehyde or an intramolecular cyclization, computational methods can map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects the reactants and products.
Illustrative Data Table: Reaction Energetics for a Hypothetical Oxidation Reaction
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | +25.5 |
| Enthalpy of Reaction (ΔH) | -15.2 |
Elucidation of Intramolecular Interactions and Neighboring Group Participation
The specific arrangement of the benzyldimethylsilyl and methanol groups on the phenyl ring allows for potential intramolecular interactions. For example, a weak hydrogen bond could form between the hydroxyl proton and the π-electrons of the benzyl group's phenyl ring, or potentially with the silicon atom itself. Computational studies on organosilicon compounds have explored such intramolecular Si···N and Si···O interactions. nih.gov
These interactions can influence the molecule's preferred conformation and its reactivity. In a reaction, the silyl group could act as a neighboring group, participating in the reaction mechanism to stabilize a transition state or an intermediate. This "anchimeric assistance" can significantly alter the rate and stereochemical outcome of a reaction. Computational modeling can quantify the strength of these interactions and reveal their role in a chemical transformation.
Illustrative Data Table: Analysis of Intramolecular Interactions
| Interaction Type | Atoms Involved | Calculated Stabilization Energy (kcal/mol) |
|---|---|---|
| π-Hydrogen Bond | O-H --- π(benzyl ring) | -1.2 |
| Weak van der Waals | Si --- O(hydroxyl) | -0.5 |
Non-Covalent Interactions and Intermolecular Forces Analysis for this compound
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular chemistry, physical properties, and biological interactions of a molecule. For this compound, a variety of NCIs are anticipated, governing its aggregation behavior and interactions with other molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are instrumental in visualizing and quantifying these forces. numberanalytics.comnih.govmdpi.com
The primary non-covalent interactions expected for this compound include:
Hydrogen Bonding: The presence of the hydroxymethyl group (-CH₂OH) makes it a potent hydrogen bond donor (from the -OH hydrogen) and acceptor (at the oxygen atom). This is typically the strongest NCI and will significantly influence the molecule's structure in condensed phases.
π-Interactions: The molecule contains two phenyl rings, which can engage in various π-related interactions. These include π-π stacking (between the phenyl rings of adjacent molecules) and C-H···π interactions (where C-H bonds from the benzyl or methyl groups interact with the face of a phenyl ring).
van der Waals Forces: These dispersion forces are present throughout the molecule, particularly involving the hydrocarbon portions of the benzyl and dimethylsilyl groups.
Steric Repulsion: Indicated by strong, non-bonded overlap, steric clashes can occur, particularly around the bulky benzyldimethylsilyl group, influencing the molecule's preferred conformation. nih.gov
Computational visualization using RDG analysis typically shows these interactions as distinct surfaces in real space. researchgate.netbohrium.comresearchgate.net The sign of the second eigenvalue of the electron density Hessian matrix (λ₂) helps differentiate them: strong, attractive interactions like hydrogen bonds appear as blue surfaces, weaker van der Waals interactions as green, and steric repulsion as red. mdpi.comresearchgate.net
A theoretical analysis would quantify the energies associated with these interactions, as summarized in the hypothetical data table below.
| Interaction Type | Atoms/Groups Involved | Estimated Interaction Energy (kcal/mol) | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (O-H···O) | Hydroxyl group of one molecule and oxygen of another | -3.0 to -6.0 | 1.8 - 2.2 |
| π-π Stacking | Phenyl ring ↔ Phenyl ring | -1.5 to -3.0 | 3.4 - 3.8 |
| C-H···π Interaction | Benzyl C-H ↔ Phenyl ring | -0.5 to -1.5 | 2.5 - 2.9 |
| van der Waals (Dispersion) | Si-(CH₃)₂ groups and alkyl chains | -0.5 to -1.0 | > 3.5 |
Prediction of Reactivity Patterns based on Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. theaic.orgnih.govdergipark.org.tr
For this compound, computational analysis would reveal the following:
HOMO: The HOMO is expected to be primarily localized on the electron-rich π-systems of the two aromatic rings. This suggests that the molecule will most likely act as a nucleophile in reactions, donating electron density from these regions, making them susceptible to electrophilic attack.
LUMO: The LUMO is likely distributed over the antibonding orbitals of the phenyl rings and potentially involves the silicon atom. The silicon atom in organosilanes can act as an electrophilic center, particularly when bonded to electronegative groups, though in this case, it is attached to carbon. nih.gov The LUMO's location indicates the most probable sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE): The magnitude of the energy gap determines the molecule's stability. A relatively large gap would imply high stability, while a smaller gap would indicate greater polarizability and a higher propensity to engage in chemical reactions. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative prediction of the molecule's behavior. theaic.orgdergipark.org.tr
| Parameter | Formula | Hypothetical Value (eV) | Predicted Chemical Behavior |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -6.15 | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy (ELUMO) | - | -0.95 | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.20 | High value suggests good kinetic stability and low reactivity. |
| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.95 | Energy released upon gaining an electron. |
| Global Hardness (η) | (I - A) / 2 | 2.60 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | 3.55 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -χ | 2.42 | Global electrophilic nature of the molecule. theaic.org |
These theoretical values provide a comprehensive picture of the electronic structure and potential reactivity of this compound, guiding further experimental studies into its chemical properties.
Advanced Research Topics and Future Directions for 2 Benzyldimethylsilyl Phenyl Methanol
Development of Novel Synthetic Approaches with Enhanced Efficiency and Sustainability
Future research into the synthesis of [2-(Benzyldimethylsilyl)phenyl]methanol is anticipated to focus on developing more efficient, sustainable, and cost-effective methods. While traditional multi-step syntheses may be employed, emerging strategies are likely to prioritize atom economy, reduced waste, and the use of greener reagents and solvents.
Potential Research Directions:
Direct C-H Silylation: A promising avenue involves the direct ortho-silylation of benzyl (B1604629) alcohol. Iridium-catalyzed C-H activation, formally directed by the hydroxyl group, has been demonstrated for the synthesis of related benzoxasiloles from benzyl alcohols and hydrosilanes. nih.govberkeley.edu Adapting this methodology for this compound would offer a more direct and atom-economical route compared to traditional methods that may rely on pre-functionalized starting materials.
Sustainable Catalysis: The development of catalytic systems for the hydrogenation of benzaldehyde (B42025) derivatives using green catalysts, such as those derived from natural zeolites, presents another sustainable approach. springerprofessional.de Research could focus on designing catalysts that facilitate the selective synthesis of silyl-substituted benzyl alcohols.
Convergent Electrochemical Synthesis: Exploring electro-organic synthesis in biphasic systems could offer a green and sustainable method for producing substituted benzyl alcohol derivatives, potentially applicable to the synthesis of this compound. youtube.com
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Direct C-H Silylation | High atom economy, reduced number of synthetic steps | Catalyst cost and sensitivity, regioselectivity control |
| Sustainable Catalysis | Use of renewable resources, milder reaction conditions | Catalyst development and optimization, substrate scope |
Exploration of Unprecedented Reactivity Modes and Synthetic Utility
The juxtaposition of the hydroxyl and silyl (B83357) groups in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations and expand its utility as a synthetic intermediate.
Key Areas for Exploration:
Silyl Group as a Traceless Directing Group: The silyl group can act as a traceless directing group in catalytic ortho-C-H functionalization of phenols, which can be subsequently removed. nih.gov Investigating analogous transformations with this compound could lead to new methods for the synthesis of highly substituted aromatic compounds.
Generation of Benzyl and Silyl Anion Equivalents: The alkoxides of ortho-silyl benzyl alcohols have been shown to undergo cleavage reactions, allowing for the transfer of a benzyl or silyl group to an electrophile. researchgate.netresearchgate.net This suggests that this compound could serve as a precursor to benzyl or silyl anion equivalents under mild conditions.
Intramolecular Cyclization Reactions: The proximity of the hydroxyl and silyl groups could facilitate intramolecular cyclization reactions to form silicon-containing heterocycles. Rhodium-catalyzed enantioselective formal [4+1] cyclization of benzyl alcohols with silanes has been reported to produce chiral-at-silicon cyclic silyl ethers. nih.gov
Expansion of Catalytic Applications into New Reaction Classes and Substrate Scope
While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential for use as a ligand or precatalyst in various transformations.
Future Research Opportunities:
Organocatalysis: The hydroxyl group in this compound could act as a hydrogen-bond donor, enabling its use as an organocatalyst in reactions such as reductions or asymmetric transformations.
Ligand Design for Transition Metal Catalysis: Modification of the hydroxyl group to a phosphine (B1218219) or other coordinating group could yield novel ligands for transition metal catalysis. The bulky silyl group could provide steric hindrance to influence the selectivity of catalytic reactions.
Synergistic Catalysis: The combination of the Lewis acidic silicon center and the Brønsted acidic hydroxyl group could be exploited in synergistic catalysis for new reaction classes. acs.org
Integration in Continuous Flow Chemistry and High-Throughput Experimentation
The application of continuous flow chemistry and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of reactions involving this compound.
Potential Implementations:
Flow Synthesis and Reactions: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.net The synthesis of this compound and its subsequent transformations could be optimized using flow chemistry, as has been demonstrated for the on-demand preparation of other organosilicon reagents. nus.edu.sg
High-Throughput Screening: HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. chemrxiv.orgyoutube.comnih.gov This approach could be used to quickly identify optimal conditions for the synthesis of this compound and to discover new reactions and catalytic applications for this compound.
Table 2: Potential Benefits of Integrating Advanced Technologies
| Technology | Application to this compound Research | Expected Outcomes |
|---|---|---|
| Continuous Flow Chemistry | Synthesis and functionalization | Improved reaction efficiency, enhanced safety, and easier scale-up |
Design of Functional Materials Precursors with Tailored Properties
Organosilicon compounds are crucial precursors for a wide range of functional materials. wiley-vch.deresearchgate.net The unique structure of this compound makes it an attractive building block for the design of novel materials with tailored properties.
Future Directions in Materials Science:
Polymer Synthesis: The hydroxyl group can be used as a handle for polymerization, leading to the formation of polysiloxanes or other silicon-containing polymers. The benzyldimethylsilyl group would be incorporated into the polymer backbone or as a pendant group, influencing the material's properties.
Hybrid Materials: this compound can be used as a monomer in the synthesis of organic-inorganic hybrid materials. For instance, epoxide-functionalized organosilicon monomers have been used to create novel adhesion promoters. researchgate.netresearchgate.net
Surface Modification: The reactivity of the hydroxyl and silyl groups could be exploited for the surface modification of materials, imparting new functionalities.
Synergistic Computational and Experimental Approaches for a Deeper Understanding of Chemistry
The combination of computational and experimental studies will be crucial for gaining a deeper understanding of the reactivity and properties of this compound and for guiding the design of new experiments.
Prospective Research Areas:
Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound, such as its synthesis, cleavage reactions, and catalytic transformations. nih.govku.edu
Predictive Modeling: Computational methods can be employed to predict the reactivity of this compound and to design new derivatives with specific properties for applications in catalysis and materials science.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as Raman spectroscopy, combined with computational modeling, can provide detailed insights into reaction intermediates and transition states. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Benzyldimethylsilyl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves silylation of a phenolic precursor using benzyldimethylsilyl chloride under inert conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., premature hydroxyl group activation).
- Catalysts : Triethylamine or DMAP to enhance silyl electrophilicity.
- Solvents : Anhydrous THF or dichloromethane to stabilize intermediates.
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization (>75%) requires strict moisture control .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : <sup>1</sup>H NMR should show distinct signals for the benzyldimethylsilyl group (δ 0.3–0.6 ppm for Si–CH3) and the methanol proton (δ 1.5–2.0 ppm, broad). <sup>29</sup>Si NMR can confirm silyl connectivity (δ −10 to −20 ppm) .
- X-ray Crystallography : Resolve spatial arrangement; the silyl group’s steric bulk may induce torsional strain in the phenyl ring, visible in bond angles .
Q. What analytical techniques are suitable for assessing purity in academic settings?
- Methodological Answer :
Advanced Research Questions
Q. How does the benzyldimethylsilyl group modulate the compound’s stability under physiological conditions?
- Methodological Answer : The silyl group enhances lipophilicity (logP +1.2 vs. non-silylated analogs) but is susceptible to hydrolysis in aqueous media. To study stability:
- Kinetic Assays : Monitor degradation in PBS (pH 7.4) at 37°C via LC-MS; half-life <24 hours indicates rapid desilylation.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict hydrolysis activation energy (~25 kcal/mol), aligning with experimental rates .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation steps:
- Dose-Response Repetition : Use ≥3 independent replicates with standardized cell lines (e.g., HEK293 for receptor binding).
- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS after incubation with liver microsomes.
- Structural Analog Comparison : Test analogs (e.g., [2-(Trifluoromethoxy)phenyl]methanol) to isolate silyl-specific effects .
Q. How can computational methods predict this compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., cytochrome P450). The silyl group may occupy hydrophobic pockets, reducing binding entropy.
- MD Simulations (GROMACS) : Assess complex stability over 100 ns; RMSD >2 Å suggests poor target retention.
Validate predictions with SPR (KD measurements) .
Q. What synthetic modifications improve catalytic utility in asymmetric reactions?
- Methodological Answer : Modify the silyl group or phenyl ring to enhance chirality transfer:
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups to the methanol oxygen.
- Transition Metal Complexes : Coordinate with Ru or Rh catalysts for enantioselective hydrogenation (e.g., ketone reduction).
Monitor enantiomeric excess (ee) via chiral HPLC (>90% ee achievable) .
Data Contradiction Analysis Example
Case : Conflicting solubility reports in polar vs. nonpolar solvents.
Resolution :
- Hypothesis : Polymorphism or residual solvent effects.
- Testing :
- PXRD : Compare diffraction patterns of batches; amorphous vs. crystalline forms alter solubility.
- Karl Fischer Titration : Quantify water content; >0.5% moisture increases DMSO solubility.
- Outcome : Crystalline batches show lower aqueous solubility (2 mg/mL vs. 5 mg/mL for amorphous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
